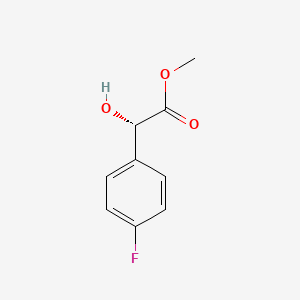

methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBFLHCCPUAXDL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of (2S)-2-(4-fluorophenyl)-2-oxoacetate.

Reduction: Formation of (2S)-2-(4-fluorophenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Research indicates that methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate has potential as an anticancer agent. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of cancer cells by targeting specific biological pathways involved in tumor growth and metastasis. For instance, the incorporation of fluorinated phenyl groups has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target proteins .

1.2 Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes involved in disease processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation. By modifying gene expression through epigenetic mechanisms, HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

Chemical Synthesis and Derivatives

2.1 Synthetic Pathways

This compound can be synthesized through various chemical reactions, including alkylation of α-hydroxyl esters. The synthetic routes often involve the use of chiral catalysts to ensure the desired stereochemistry is achieved, which is critical for the biological efficacy of the compound .

2.2 Derivative Compounds

The modification of this compound has led to the development of several derivatives that exhibit enhanced pharmacological properties. These derivatives are often evaluated for their activity against a range of diseases, including bacterial infections and inflammatory conditions .

Toxicological Studies

3.1 Safety Profile

Toxicological assessments are essential for understanding the safety profile of this compound. Studies have utilized various assays to evaluate potential skin sensitization and systemic toxicity. The reduced local lymph node assay (rLLNA) is one such method employed to assess skin sensitization potential, confirming that this compound exhibits a low risk for allergic reactions .

3.2 Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for determining its therapeutic window and dosage regimens. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting its behavior in biological systems .

Mechanism of Action

The mechanism of action of methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2R)- vs. (2S)-Configuration

Enantiomers often exhibit distinct biological activities due to interactions with chiral environments (e.g., enzymes or receptors). For example, the S-configuration may favor binding to specific protein pockets, while the R-form could be inactive or less potent .

Functional Group Modifications

Amino vs. Hydroxyl Substitution

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: E778dc3b-690c-4978-95e5-9284a6cfc743) replaces the hydroxyl group with an amino group. This modification:

- Increases basicity due to the amine.

- Enhances hydrogen-bonding capacity.

- Widens pharmaceutical applications (e.g., as a precursor for antidepressants or antiviral agents) .

Trifluoroacetamido Derivative

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate (CAS: 69066-00-8) introduces a trifluoroacetamido group instead of hydroxyl. The electron-withdrawing trifluoromethyl group:

Substituent Variations on the Aromatic Ring

Bromo-Fluorophenyl Derivative

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate (CAS: 1699470-12-6) adds a bromine atom at the ortho position of the phenyl ring. This:

Diphenyl Analog: Benzilic Acid

2,2-Diphenyl-2-hydroxyacetic acid (benzilic acid, CAS: 76-93-7) replaces the 4-fluorophenyl with two phenyl groups. The absence of fluorine and addition of a second phenyl ring:

Heterocyclic Derivatives

Compounds like MDMB-FUBINACA () and 11-2 () incorporate indazole or pyrazole rings linked to 4-fluorophenyl groups. These heterocycles:

Other Ester-Based Compounds

Sulfonylurea herbicides (), such as metsulfuron methyl ester , share ester functionalities but differ in core structure. Their triazine moieties enable herbicidal activity via acetolactate synthase inhibition, contrasting with the fluorophenyl-hydroxyacetate scaffold’s pharmaceutical focus .

Key Research Findings

- Stereochemical Impact : The S-enantiomer of methyl 2-(4-fluorophenyl)-2-hydroxyacetate shows higher affinity for chiral catalysts in asymmetric synthesis compared to the R-form .

- Pharmaceutical Utility: Amino-substituted derivatives (e.g., ) are prioritized in drug development due to their versatility in forming peptide bonds .

- Stability Trends : Trifluoroacetamido derivatives exhibit prolonged half-lives in physiological conditions, critical for prodrug applications .

Biological Activity

Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and interactions with various molecular targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon atom, attached to a hydroxyl group and a methyl ester. The presence of the 4-fluorophenyl group enhances its chemical properties, potentially influencing its biological interactions.

This compound interacts with specific enzymes or receptors due to the presence of the fluorophenyl group, which can enhance binding affinity. The hydroxy and ester groups facilitate hydrogen bonding and other interactions that modulate the activity of target molecules, leading to various biological effects.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly concerning its potential as an anti-parasitic agent. Research indicates that modifications in the structure can significantly impact activity levels. For instance, the removal of the 4-fluoro substituent has been shown to decrease anti-parasitic potency .

Table 1: Biological Activity Data

| Compound | EC50 (μM) | Activity |

|---|---|---|

| This compound | Not specified | Potential anti-parasitic |

| Analog with 4-fluoro substituent | 0.36 | Enhanced anti-parasitic potency |

| Analog without 4-fluoro substituent | 0.28 | Reduced activity |

Case Studies

- Anti-Parasitic Activity : A study evaluated various aryl acetamide derivatives, including those with fluorinated substituents. The results indicated that compounds with a 4-fluoro group exhibited improved potency against Plasmodium falciparum, demonstrating the significance of halogen substituents in enhancing biological activity .

- Cytotoxicity Studies : Investigations into cytotoxic effects revealed that while some analogs exhibited low toxicity towards human HepG2 cells, others showed significant cytotoxicity correlating with increased lipophilicity due to structural modifications . This highlights the need for careful design in drug development to balance efficacy and safety.

Research Findings

- Structure-Activity Relationship (SAR) : The SAR studies have shown that the introduction of different substituents on the aryl ring can lead to significant changes in biological activity. For example, replacing a chlorine atom with a fluorine atom can alter interaction profiles with target proteins, influencing therapeutic outcomes .

- Pharmacological Potential : Compounds similar to this compound have been identified as having anti-inflammatory and analgesic properties, suggesting broader pharmacological applications beyond anti-parasitic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol under acidic catalysis. Key parameters include temperature control (60–80°C) and stoichiometric excess of methanol to drive the reaction . For stereochemical purity, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric synthesis using chiral auxiliaries are recommended. Bromination of intermediates, as seen in analogous compounds like methyl 2-bromo-2-(4-fluorophenyl)acetate, may require careful handling of brominating agents (e.g., NBS or PBr₃) to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its enantiomeric purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester and fluorophenyl moieties. The hydroxy and methoxy groups exhibit distinct splitting patterns (e.g., δ 3.7–4.2 ppm for methoxy) .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparison with a racemic mixture is critical .

- Polarimetry : Measure optical rotation to validate the (2S) configuration, though this should be cross-validated with HPLC .

Q. How can researchers ensure stereochemical fidelity during synthesis, particularly for the (2S) configuration?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions or esterifications to favor the (2S) enantiomer .

- Crystallization-Induced Dynamic Resolution (CIDR) : Utilize diastereomeric salt formation with chiral amines (e.g., cinchona alkaloids) to enhance enantiomeric excess (ee) .

Advanced Research Questions

Q. What strategies are recommended for optimizing enantiomeric purity (>98% ee) in large-scale syntheses of this compound?

- Methodological Answer :

- Computational Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify catalysts that minimize racemization .

- Continuous Flow Reactors : Improve mixing and thermal control to reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can isolate enantiomers in situ .

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Factorial Design Framework : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix. For example, vary methanol:acid ratios (1:1 to 3:1) and reaction times (4–12 hours). Analyze interactions using ANOVA to identify dominant factors .

- Response Surface Methodology (RSM) : Refine optimal conditions after initial screening, focusing on yield and ee as responses .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) when characterizing intermediates or byproducts?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine LC-MS/MS (for molecular weight) with 2D NMR (COSY, HSQC) to resolve ambiguities. For example, unexpected peaks in MS may indicate fluorinated byproducts, requiring isotopic pattern analysis .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error to distinguish isomers .

Q. What reactor design considerations are critical for scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Microreactor Systems : Enhance heat transfer and reduce racemization risks during exothermic steps (e.g., esterification). Use packed-bed reactors with immobilized chiral catalysts for continuous production .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor ee in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.